![molecular formula C18H22N2OS2 B2961259 Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2309190-71-2](/img/structure/B2961259.png)
Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone” is a complex organic compound. It’s a derivative of benzo[b]thiophene, a heterocyclic compound with broad biological properties . The compound can be used as a cannabinoid receptor ligand .
Synthesis Analysis
The synthesis of 2-substituted benzo[b]thiophenes, which includes the compound , can be achieved via a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Scientific Research Applications
Serotoninergic Activity
Compounds with similar structures have been assessed for in vitro affinity on serotoninergic 5-HT 1A receptors, which suggests potential applications in neuroscience research, particularly in studying serotonin’s role in mood and anxiety disorders .
Anti-tubercular Activity
Related compounds have been screened for anti-tubercular activity using assays developed for Mycobacterium tuberculosis (MTB) and M. Bovis BCG, indicating possible use in developing treatments for tuberculosis .
Organic Material Design
Analogues of thienothiophene, such as Thieno[3,2-b]thiophene, are widely used as building blocks for designing small molecules and polymers in organic materials research. This suggests that the compound could be useful in synthesizing materials with specific electronic properties .
Antimicrobial Properties
Similar benzothiophene derivatives have shown antimicrobial properties against various microorganisms, hinting at potential applications in developing new antibacterial agents .
Antioxidant Capacities
Some benzothiophene derivatives have demonstrated high antioxidant capacities, suggesting that the compound could be researched for its antioxidant potential .
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through relevant electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYSUKZAZMUUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.